Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

5-(4-bromophenyl)oxazolidin-2-one structure
943910-35-8 structure
Product Name:5-(4-bromophenyl)oxazolidin-2-one
CAS-Nr.:943910-35-8
MF:C9H8BrNO2
MW:242.069321632385
MDL:MFCD16321850
CID:2144398
PubChem ID:59515478
Update Time:2025-05-21

5-(4-bromophenyl)oxazolidin-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-(4-bromophenyl)-oxazolidin-2-one
    • 5-(4-bromophenyl)-1,3-oxazolidin-2-one
    • 5-(4-bromophenyl)oxazolidin-2-one
    • 2-Oxazolidinone, 5-(4-bromophenyl)-
    • 5-(4-Bromophenyl)-2-oxazolidinone (ACI)
    • DB-340534
    • MFCD16321850
    • NS-03417
    • CS-0037601
    • EN300-2006374
    • AKOS016402039
    • A1-10516
    • W10423
    • SY125007
    • F2147-3333
    • SCHEMBL2896669
    • 943910-35-8
    • MDL: MFCD16321850
    • Inchi: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
    • InChI-Schlüssel: FWGFASQLOPSRHI-UHFFFAOYSA-N
    • Lächelt: O=C1NCC(C2C=CC(Br)=CC=2)O1

Berechnete Eigenschaften

  • Genaue Masse: 240.97384g/mol
  • Monoisotopenmasse: 240.97384g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 202
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 38.3
  • XLogP3: 1.9

5-(4-bromophenyl)oxazolidin-2-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB461907-250 mg
5-(4-Bromophenyl)-1,3-oxazolidin-2-one; .
943910-35-8
250MG
€575.20 2023-07-18
Chemenu
CM323543-1g
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 95%
1g
$701 2021-08-18
TRC
B800895-10mg
5-(4-Bromophenyl)-1,3-oxazolidin-2-one
943910-35-8
10mg
$ 70.00 2022-06-06
TRC
B800895-50mg
5-(4-Bromophenyl)-1,3-oxazolidin-2-one
943910-35-8
50mg
$ 230.00 2022-06-06
TRC
B800895-100mg
5-(4-Bromophenyl)-1,3-oxazolidin-2-one
943910-35-8
100mg
$ 340.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B942289-100mg
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 97%
100mg
¥945.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B942289-250mg
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 97%
250mg
¥1,568.70 2022-09-02
Chemenu
CM323543-250mg
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 95%
250mg
$258 2024-07-19
Chemenu
CM323543-1g
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 95%
1g
$594 2024-07-19
eNovation Chemicals LLC
D767837-100mg
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 97%
100mg
$195 2024-06-06

5-(4-bromophenyl)oxazolidin-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  12 h, pH 7.5, 30 °C
Referenz
Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-Aryloxazolidinones
Wan, Nanwei; Tian, Jiawei; Zhou, Xiaoying; Wang, Huihui; Cui, Baodong; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4651-4655

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
Referenz
Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water ;  cooled
Referenz
Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -78 °C; overnight, -78 °C → rt
Referenz
Aromatic acetylene derivative, preparation method and their medical applications
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, cooled; 90 min
Referenz
Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ;  40 h, 70 °C
Referenz
Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical Ureas
Laserna, Victor; Guo, Wusheng; Kleij, Arjan W., Advanced Synthesis & Catalysis, 2015, 357(13), 2849-2854

5-(4-bromophenyl)oxazolidin-2-one Raw materials

5-(4-bromophenyl)oxazolidin-2-one Preparation Products

5-(4-bromophenyl)oxazolidin-2-one Lieferanten

Amadis Chemical Company Limited
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(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one
Bestellnummer:A916721
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:00
Preis ($):247.0/518.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one
A916721
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):247.0/518.0
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